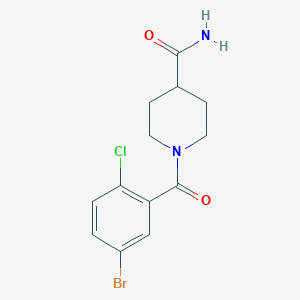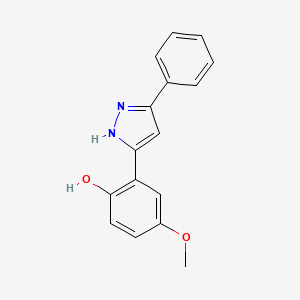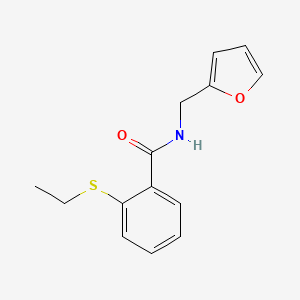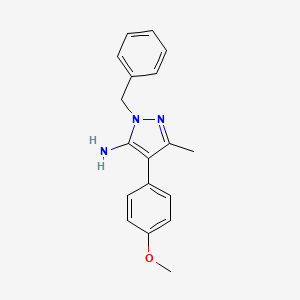
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea (DMTU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that is widely used as a potent antioxidant and a scavenger of reactive oxygen species (ROS).
Mecanismo De Acción
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea exerts its antioxidant and ROS scavenging activity by reacting with the ROS and forming stable adducts. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can also activate various antioxidant enzymes, such as superoxide dismutase and catalase, which can further scavenge ROS and protect cells from oxidative damage. Additionally, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can inhibit the activity of various enzymes that produce ROS, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can protect cells from oxidative stress-induced apoptosis and DNA damage. In vivo studies have shown that N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can protect against ischemia-reperfusion injury, reduce infarct size, and improve cardiac function. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has several advantages for lab experiments, including its high yield, low cost, and stability. N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea is also easy to handle and can be stored for long periods without degradation. However, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research on N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea. One area of research is the development of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea and its potential applications in agriculture and environmental science.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea can be synthesized by the reaction of N-(3,5-dimethylphenyl)thiourea with 3-methylbutylamine in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea is typically high, making it a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has shown promising results in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In agriculture, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been used as a plant growth regulator and a stress protectant. In environmental science, N-(3,5-dimethylphenyl)-N'-(3-methylbutyl)thiourea has been used as a water treatment agent and a soil remediation agent.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-10(2)5-6-15-14(17)16-13-8-11(3)7-12(4)9-13/h7-10H,5-6H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYDENBEKYXSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(3-methylbutyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)


![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)





![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)